![molecular formula C10H20O3 B14358572 [(Octan-3-yl)oxy]acetic acid CAS No. 92759-91-6](/img/structure/B14358572.png)
[(Octan-3-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Octan-3-yl)oxy]acetic acid is an organic compound with the molecular formula C10H20O3 It is an ester derivative of acetic acid and octanol, characterized by its unique structure where an octan-3-yl group is attached to the acetic acid moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
[(Octan-3-yl)oxy]acetic acid can be synthesized through the esterification of octan-3-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
化学反応の分析
Types of Reactions
[(Octan-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Octanoic acid and acetic acid.
Reduction: Octan-3-ol and ethanol.
Substitution: Various substituted acetic acid derivatives.
科学的研究の応用
[(Octan-3-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of [(Octan-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and octan-3-ol, which may exert biological effects through various biochemical pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
類似化合物との比較
[(Octan-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:
Octyl acetate: An ester formed from octanol and acetic acid, used in fragrances and flavors.
Ethyl acetate: A common ester used as a solvent in various applications.
Butyl acetate: Another ester with similar uses in the production of coatings, adhesives, and cosmetics.
Uniqueness
This compound is unique due to its specific structure and the presence of the octan-3-yl group, which imparts distinct physical and chemical properties
特性
CAS番号 |
92759-91-6 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
2-octan-3-yloxyacetic acid |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(4-2)13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
InChIキー |
BAXORYQRPOAMQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



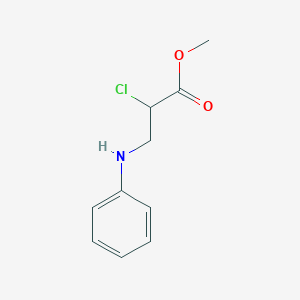
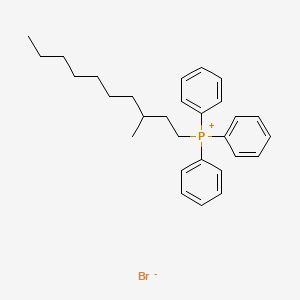
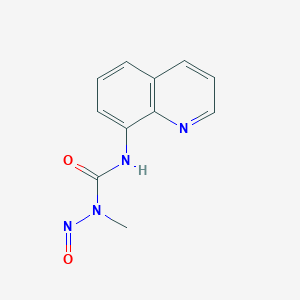
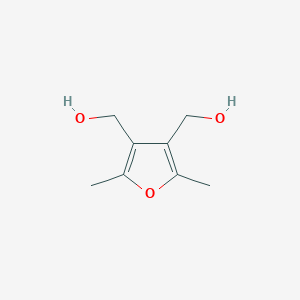
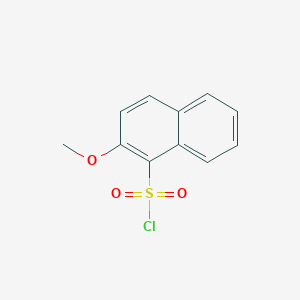
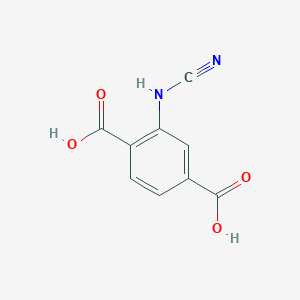
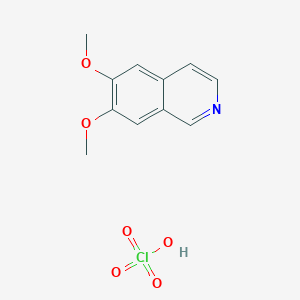
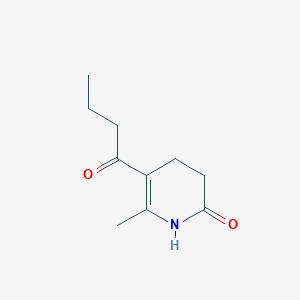
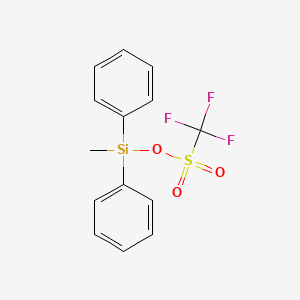
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
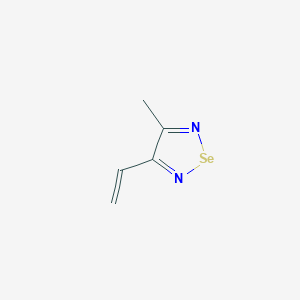
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
